ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate
Overview
Description
Ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate is a heterocyclic compound with the molecular formula C12H12N2O3. It is a derivative of pyrazole, a five-membered ring structure containing two nitrogen atoms. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Pyrazole derivatives have been known to interact with a variety of biological targets, contributing to their diverse biological activities .
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds or non-covalent interactions . The specific interactions of this compound with its targets would need to be determined through further experimental studies.
Biochemical Pathways
Pyrazole derivatives have been shown to impact a wide range of biochemical pathways, depending on their specific structures and targets
Result of Action
Pyrazole derivatives have been associated with a variety of biological activities, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal effects . The specific effects of this compound would depend on its targets and the biochemical pathways it affects.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate is not well-studied. Factors such as temperature, pH, and the presence of other molecules could potentially impact the compound’s activity. For instance, the compound is known to be stable at room temperature
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate typically involves the condensation of ethyl acetoacetate with phenylhydrazine, followed by cyclization and esterification reactions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of 4-oxo-1-phenyl-1H-pyrazole-3-carboxylate.
Reduction: Formation of ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-methanol.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1H-pyrazole-4-carboxylate
- 4-Hydroxy-2-quinolones
- Indole derivatives
Uniqueness
Ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate is unique due to its specific structural features, such as the presence of both a hydroxyl group and an ester group on the pyrazole ring. This combination of functional groups allows for diverse chemical reactivity and biological activity, making it a valuable compound in various research fields .
Properties
IUPAC Name |
ethyl 4-hydroxy-1-phenylpyrazole-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-2-17-12(16)11-10(15)8-14(13-11)9-6-4-3-5-7-9/h3-8,15H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLMUSVXQPOEGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90286311 | |
Record name | ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90286311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39683-24-4 | |
Record name | MLS000736593 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44688 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90286311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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